molecular formula C17H12N2O2S B3139694 2-Phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylic acid CAS No. 477854-51-6

2-Phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylic acid

Cat. No. B3139694
CAS RN: 477854-51-6
M. Wt: 308.4 g/mol
InChI Key: VMNWBZBIDVMIPG-UHFFFAOYSA-N
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Description

2-Phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as 'PSPC' and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-Phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylic acid is not fully understood. However, it has been suggested that PSPC may exert its pharmacological effects by inhibiting various enzymes and signaling pathways. It has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. PSPC has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. PSPC has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes. In addition, PSPC has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylic acid in lab experiments include its potent pharmacological activities and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using PSPC in lab experiments include its complex synthesis method, the need for careful optimization to obtain high yields, and the lack of understanding of its exact mechanism of action.

Future Directions

There are several future directions for the research on 2-Phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylic acid. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of how it exerts its pharmacological effects. Additionally, the development of more efficient and cost-effective synthesis methods for PSPC could facilitate its use in lab experiments and drug development.

Scientific Research Applications

2-Phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylic acid has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. PSPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of various fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

2-phenyl-4-phenylsulfanylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c20-17(21)14-11-18-15(12-7-3-1-4-8-12)19-16(14)22-13-9-5-2-6-10-13/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNWBZBIDVMIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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